molecular formula C13H10ClNO2 B14342785 Benzamide, N-(5-chloro-2-hydroxyphenyl)- CAS No. 93099-45-7

Benzamide, N-(5-chloro-2-hydroxyphenyl)-

Cat. No.: B14342785
CAS No.: 93099-45-7
M. Wt: 247.67 g/mol
InChI Key: XRVBCGDRMFFQRJ-UHFFFAOYSA-N
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Description

Benzamide, N-(5-chloro-2-hydroxyphenyl)- is a chemical compound with the molecular formula C14H11Cl2NO2. It is a derivative of benzamide, characterized by the presence of a chloro and hydroxy group on the phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(5-chloro-2-hydroxyphenyl)- can be achieved through the direct condensation of benzoic acids and amines. This reaction is typically performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The reaction conditions are mild and efficient, making it a preferred method for the preparation of benzamide derivatives.

Industrial Production Methods

Industrial production of Benzamide, N-(5-chloro-2-hydroxyphenyl)- often involves the use of advanced chemical synthesis techniques to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer, but they generally involve similar principles of condensation reactions and the use of catalysts to facilitate the process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(5-chloro-2-hydroxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a hydroxylated product, while reduction may yield a dechlorinated product. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

Benzamide, N-(5-chloro-2-hydroxyphenyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Benzamide, N-(5-chloro-2-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-(5-chloro-2-hydroxyphenyl)- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

93099-45-7

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)benzamide

InChI

InChI=1S/C13H10ClNO2/c14-10-6-7-12(16)11(8-10)15-13(17)9-4-2-1-3-5-9/h1-8,16H,(H,15,17)

InChI Key

XRVBCGDRMFFQRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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